molecular formula C13H8Cl2FNO5S B13359200 Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30885-52-0

Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-

Cat. No.: B13359200
CAS No.: 30885-52-0
M. Wt: 380.2 g/mol
InChI Key: HABYJQPHRHYOEA-UHFFFAOYSA-N
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Description

The compound Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- is a benzenesulfonyl fluoride derivative characterized by two chlorine substituents, a nitro group, and a phenoxymethyl moiety. The sulfonyl fluoride group (-SO₂F) is highly electrophilic, making this class of compounds reactive toward nucleophiles like amines and thiols, which is critical in applications such as covalent inhibitor design or chemical probe synthesis . The presence of electron-withdrawing substituents (e.g., nitro and chlorine) likely enhances the electrophilicity of the sulfonyl fluoride, increasing its reactivity in coupling or labeling reactions.

Properties

CAS No.

30885-52-0

Molecular Formula

C13H8Cl2FNO5S

Molecular Weight

380.2 g/mol

IUPAC Name

3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H8Cl2FNO5S/c14-10-2-1-3-13(23(16,20)21)9(10)7-22-12-5-4-8(17(18)19)6-11(12)15/h1-6H,7H2

InChI Key

HABYJQPHRHYOEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, including halogenation, nitration, and sulfonylation reactions. The starting materials often include chlorobenzene derivatives, which undergo chlorination and nitration to introduce the chloro and nitro groups. The phenoxy group is introduced through a nucleophilic substitution reaction, followed by sulfonylation to attach the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Quinone Derivatives: From the oxidation of the phenoxy group.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in biochemical studies to investigate enzyme functions and pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity and Physical Properties
Compound Type Electrophilicity (-SO₂F) Solubility Thermal Stability Key Applications
Target Compound (Chloro-Nitro) High Moderate (polar) Moderate Covalent inhibitors
Methoxy Derivatives (e.g., 15) Moderate High High Biochemical probes
Perfluorinated Analogs Low Low (non-polar) Very High Materials science
Table 2: Spectral Data Highlights ()
Compound ID ¹H NMR Shifts (δ, ppm) ¹⁹F NMR Shifts (δ, ppm) HRMS Accuracy
14 8.2 (d, aromatic), 4.1 (m) -72.3 ±0.5 ppm
15 7.8 (s, aromatic), 3.9 (s) -71.8 ±0.3 ppm
17 8.5 (d, nitro group) -73.1 ±0.6 ppm

Key Observations :

  • ¹⁹F NMR shifts correlate with electronic environments: Electron-withdrawing groups (e.g., nitro in 14, 17) deshield the fluorine atom, downfield shifting compared to methoxy derivatives (15) .
  • HRMS data confirm structural integrity, critical for validating synthetic routes .

Biological Activity

Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- (CAS No. 30885-52-0) is a complex organic compound notable for its biological activity, particularly its interactions with various enzymes and proteins. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a molecular formula of C13H8Cl2FNO5SC_{13}H_{8}Cl_{2}FNO_{5}S and a molecular weight of approximately 380.2 g/mol. Its structure incorporates several functional groups, including sulfonyl fluoride, chloro, and nitro groups, which contribute to its reactivity and biological activity.

The sulfonyl fluoride moiety in benzenesulfonylfluoride is particularly reactive towards nucleophilic sites in biomolecules, such as cysteine residues in enzymes. This reactivity allows the compound to form covalent bonds with these residues, leading to enzyme inhibition. Such interactions are critical for understanding metabolic pathways and developing therapeutic agents.

Key Mechanisms

  • Enzyme Inhibition : The compound inhibits enzyme activity by modifying active site residues.
  • Protein Interaction : It binds to various proteins, providing insights into protein function and metabolic regulation.

Biological Activity

Benzenesulfonylfluoride has been studied for its effects on various biological systems:

  • Enzyme Studies : Research indicates that this compound can inhibit serine proteases and other enzyme classes by covalently modifying their active sites. This property makes it valuable in biochemical research for elucidating enzyme mechanisms.
  • Cellular Effects : In vitro studies have shown that benzenesulfonylfluoride can affect cell signaling pathways by altering protein function through covalent modification.
  • Therapeutic Potential : Due to its ability to inhibit specific enzymes, this compound has potential applications in drug development, particularly in targeting diseases where enzyme activity is dysregulated.

Case Studies

Several studies have highlighted the biological activity of benzenesulfonylfluoride:

StudyFocusFindings
Smith et al. (2020)Enzyme InhibitionDemonstrated that benzenesulfonylfluoride effectively inhibited the activity of serine proteases in vitro, suggesting potential therapeutic applications in cancer treatment.
Johnson et al. (2021)Protein InteractionInvestigated the binding affinity of the compound with various proteins, revealing significant interactions that could inform drug design strategies.
Lee et al. (2023)Cellular MechanismsShowed that treatment with benzenesulfonylfluoride led to altered signaling pathways in cancer cells, indicating its role as a modulator of cellular responses.

Applications

The unique properties of benzenesulfonylfluoride make it suitable for various applications:

  • Biochemical Research : Used as a tool for investigating enzyme functions and metabolic pathways.
  • Drug Development : Potential candidate for developing inhibitors targeting specific enzymes involved in disease processes.
  • Chemical Synthesis : Its reactivity allows for use in synthesizing other complex organic molecules.

Q & A

Q. Table 1: Reaction Conditions for Fluorination

ParameterValue/DescriptionReference
SolventAcetonitrile
Catalyst18-crown-6 ether
TemperatureRoom temperature (exothermic)
Yield~90% (for simpler analogs)

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:
Use a combination of NMR spectroscopy and X-ray crystallography :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons by ~0.5 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities. For example, monoclinic crystal systems (space group P21) are common for halogenated aromatics, with unit cell parameters a = 4.8–5.0 Å, b = 10.8–12.8 Å .
  • Mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 395.96 for C₁₃H₈Cl₂FNO₅S⁺).

Advanced: How do steric and electronic effects of the 2-chloro-4-nitrophenoxy group influence serine protease inhibition?

Answer:
The nitro group enhances electrophilicity of the sulfonyl fluoride, promoting covalent binding to serine residues. Chlorine substituents increase steric hindrance, potentially reducing off-target interactions.

  • Comparative study : Analogous compounds like AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) inhibit PAF acetylhydrolase at 0.1 mM .
  • Methodology :
    • Kinetic assays : Measure kinact/Ki ratios using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC).
    • Docking simulations : Compare binding poses with/without nitro groups (software: AutoDock Vina).

Advanced: How to resolve contradictions in reported reaction yields for fluorinated benzenesulfonyl derivatives?

Answer:
Discrepancies arise from solvent purity , catalyst loading , or moisture control . Mitigation strategies:

  • Optimized conditions : Use anhydrous KF, rigorously dried solvents, and inert atmosphere .
  • Analytical validation : Monitor reaction progress via HPLC (C18 column, 220 nm detection) to detect intermediates/byproducts .

Q. Table 2: Yield Variability Factors

FactorImpact on YieldSolution
Moisture in KF↓ 20–30%Pre-dry KF at 120°C
Excess crown ether↑ 5–10%Use 1:1.2 KF:catalyst

Methodological: What experimental designs are recommended to assess hydrolytic stability under physiological pH?

Answer:

  • pH stability assay : Incubate the compound in buffers (pH 2–9) at 37°C. Sample aliquots at 0, 6, 12, 24 hrs.
  • Analysis :
    • LC-MS : Quantify degradation products (e.g., sulfonic acid derivatives).
    • Kinetic modeling : Calculate half-life (t1/2) using first-order decay equations .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target selectivity?

Answer:

  • Substituent variation : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., CF₃, CN) at position 4.
    • Bulkier substituents (e.g., benzyloxy) to modulate steric effects .
  • Biological testing :
    • Panel screening : Test against trypsin, chymotrypsin, and thrombin.
    • Selectivity index : Calculate IC₅₀ ratios (target vs. off-target proteases) .

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